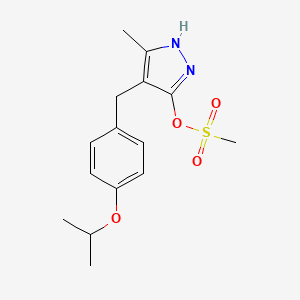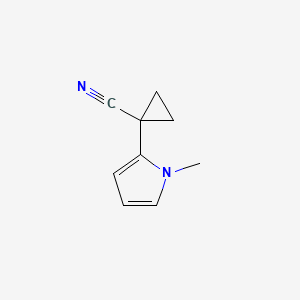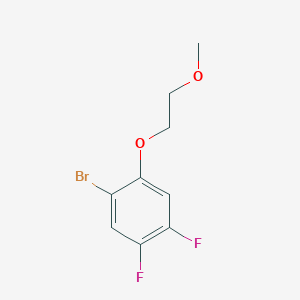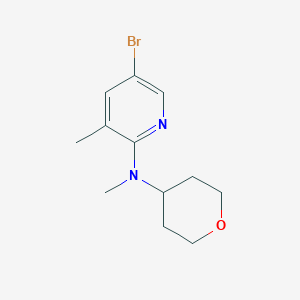
Diethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonat ist eine chemische Verbindung, die zur Klasse der Organophosphorverbindungen gehört. Sie enthält einen Phenylring, der mit einer Diethylphosphonatgruppe und einer Boronsäureestergruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Diethyl-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonat beinhaltet typischerweise die Reaktion eines Phenylboronsäureesters mit Diethylphosphit. Die Reaktion wird in der Regel unter inerter Atmosphäre durchgeführt, um Oxidation und Hydrolyse der Reaktanten zu verhindern. Ein gängiger Syntheseweg beinhaltet die Verwendung einer Palladium-katalysierten Kreuzkupplungsreaktion, wie beispielsweise die Suzuki-Miyaura-Kupplung, um das gewünschte Produkt zu bilden .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Zusätzlich werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um hochreine Produkte zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Diethyl-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Phosphonatgruppe kann oxidiert werden, um Phosphonsäurederivate zu bilden.
Reduktion: Die Boronsäureestergruppe kann reduziert werden, um Boran-Derivate zu bilden.
Substitution: Der Phenylring kann elektrophile aromatische Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Elektrophile Reagenzien wie Halogene und Nitriermittel werden unter sauren oder basischen Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden
Oxidation: Phosphonsäurederivate.
Reduktion: Boran-Derivate.
Substitution: Halogenierte oder nitrierte Phenyl-Derivate.
Wissenschaftliche Forschungsanwendungen
Diethyl-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Reagenz in der organischen Synthese eingesetzt, insbesondere in Kreuzkupplungsreaktionen zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen.
Biologie: Wegen seiner Boronsäureestergruppe, die mit biologischen Molekülen interagieren kann, wird es als potenzieller biochemischer Marker untersucht.
Medizin: Es wird für seinen potenziellen Einsatz in der Medikamentenentwicklung untersucht, insbesondere als Vorläufer für Bor-haltige Medikamente.
Industrie: Es wird bei der Herstellung von fortschrittlichen Materialien wie Polymeren und Katalysatoren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Diethyl-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonat beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und -wegen:
Boronsäureestergruppe: Diese Gruppe kann reversible kovalente Bindungen mit Diolen und anderen Nukleophilen eingehen, was sie für biochemische Assays und die Medikamentenentwicklung nützlich macht.
Phosphonatgruppe: Diese Gruppe kann Phosphatester nachahmen, wodurch die Verbindung mit Enzymen und Proteinen interagieren kann, die an Phosphorylierungsprozessen beteiligt sind.
Wirkmechanismus
The mechanism of action of Diethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate involves its interaction with various molecular targets and pathways:
Boronic Ester Group: This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical assays and drug design.
Phosphonate Group: This group can mimic phosphate esters, allowing the compound to interact with enzymes and proteins involved in phosphorylation processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Dimethyl-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonat
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyd
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anilin
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin
Einzigartigkeit
Das Vorhandensein beider funktionellen Gruppen ermöglicht vielseitige chemische Transformationen und Wechselwirkungen mit biologischen Molekülen, was sie zu einer wertvollen Verbindung in verschiedenen Forschungsbereichen macht .
Eigenschaften
Molekularformel |
C16H26BO5P |
|---|---|
Molekulargewicht |
340.2 g/mol |
IUPAC-Name |
2-(3-diethoxyphosphorylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H26BO5P/c1-7-19-23(18,20-8-2)14-11-9-10-13(12-14)17-21-15(3,4)16(5,6)22-17/h9-12H,7-8H2,1-6H3 |
InChI-Schlüssel |
CLYFVWKXJPDFHQ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)P(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-O-tert-butyl 5-O-(4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12074891.png)
![7-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12074899.png)


![Methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B12074922.png)
![Ethyl 2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino]-4,5-bis(2-methoxyethoxy)benzoate](/img/structure/B12074930.png)
![Glutaryl-[(s)-leucine tert-butyl ester]](/img/structure/B12074940.png)


![(3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B12074954.png)

